molecular formula C8H6Br2O B14395654 2-(3,5-Dibromophenyl)oxirane CAS No. 88697-15-8

2-(3,5-Dibromophenyl)oxirane

Cat. No.: B14395654
CAS No.: 88697-15-8
M. Wt: 277.94 g/mol
InChI Key: ZSQPYJKTOVWNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dibromophenyl)oxirane: is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of bromine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dibromophenyl)oxirane typically involves the epoxidation of an alkene precursor. One common method is the reaction of 3,5-dibromostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the oxirane ring.

Industrial Production Methods: On an industrial scale, the production of epoxides like this compound can be achieved through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dibromophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Oxidation: The compound can be further oxidized to form diols or other oxidized products.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Oxidation: Diols or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 2-(3,5-Dibromophenyl)oxirane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for constructing various chemical structures.

Biology and Medicine: In biological research, epoxides like this compound are studied for their potential biological activities. They can act as inhibitors of certain enzymes or as building blocks for bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity with nucleophiles makes it useful in the modification of surfaces and materials .

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)oxirane involves the opening of the oxirane ring by nucleophiles. This ring-opening reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile . The presence of bromine atoms on the phenyl ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

    2-(3,5-Dichlorophenyl)oxirane: Similar structure but with chlorine atoms instead of bromine.

    2-(3,5-Difluorophenyl)oxirane: Fluorine atoms replace the bromine atoms.

    2-(3,5-Diiodophenyl)oxirane: Iodine atoms replace the bromine atoms.

Uniqueness: The presence of bromine atoms in 2-(3,5-Dibromophenyl)oxirane imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and the types of reactions it undergoes .

Properties

CAS No.

88697-15-8

Molecular Formula

C8H6Br2O

Molecular Weight

277.94 g/mol

IUPAC Name

2-(3,5-dibromophenyl)oxirane

InChI

InChI=1S/C8H6Br2O/c9-6-1-5(8-4-11-8)2-7(10)3-6/h1-3,8H,4H2

InChI Key

ZSQPYJKTOVWNPG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.